3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring a benzothiazolium core with naphthyl and ethyl substituents, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Alkylation: The benzothiazole core is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Condensation with Naphthyl Substituent: The final step involves the condensation of the alkylated benzothiazole with a naphthyl-substituted prop-1-en-1-one under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium core or the naphthyl substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazolium salts.
Scientific Research Applications
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and solvatochromic properties, making it useful in sensing and imaging applications.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
- 3-Ethyl-2-[2-(phenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Uniqueness
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is unique due to the presence of both naphthyl and ethyl substituents, which contribute to its distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and structural characteristics.
Properties
CAS No. |
90328-28-2 |
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Molecular Formula |
C22H20INS |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-ethyl-2-(2-naphthalen-1-ylprop-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C22H20NS.HI/c1-3-23-20-13-6-7-14-21(20)24-22(23)15-16(2)18-12-8-10-17-9-4-5-11-19(17)18;/h4-15H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XKYVLCVNIGDITD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=CC4=CC=CC=C43.[I-] |
Origin of Product |
United States |
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